BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of N-Isopropyl-M-
toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Isopropyl-M-toluidine

Cat. No.: B159346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Isopropyl-M-toluidine (CAS: 10219-26-8), a secondary aromatic amine. Due to the limited
availability of public experimental raw data, this document presents a combination of
referenced information and high-quality predicted spectroscopic data for Nuclear Magnetic
Resonance (NMR) and structural interpretations for Infrared (IR) Spectroscopy and Mass
Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are
also provided to assist researchers in their laboratory work.

Introduction

N-Isopropyl-M-toluidine, with the molecular formula Cio0H1sN, is a substituted aniline
derivative. Its structural characterization is fundamental for its application in chemical synthesis
and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed
fingerprint of the molecule's structure, connectivity, and functional groups.

Spectroscopic Data

The following sections present the spectroscopic data for N-lsopropyl-M-toluidine. The NMR
data is predicted, while the IR and MS data are based on characteristic functional group
absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and 13C NMR chemical shifts for N-
Isopropyl-M-toluidine.

Table 1: Predicted *H NMR Spectral Data for N-Isopropyl-M-toluidine

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-CH(CHs)2 1.20 Doublet 6H

Ar-CHs 2.30 Singlet 3H

-CH(CH3)2 3.65 Septet 1H

NH 3.75 Singlet (broad) 1H

Ar-H 6.50-7.10 Multiplet 4H

Note: Predicted data is generated based on standard chemical shift libraries and algorithms.
Actual experimental values may vary.

Table 2: Predicted 3C NMR Spectral Data for N-lIsopropyl-M-toluidine

Carbon Predicted Chemical Shift (6, ppm)
-CH(CHs3)2 22.8

Ar-CHs 21.5

-CH(CH3)2 46.5

Aromatic C-H 112.0-129.0

Aromatic C-N 148.0

Aromatic C-CHs 138.5

Note: Predicted data is generated based on standard chemical shift libraries and algorithms.
Actual experimental values may vary.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-Isopropyl-M-toluidine is expected to show the following characteristic

absorption bands.[1]

Table 3: Characteristic IR Absorption Bands for N-Isopropyl-M-toluidine

Wavenumber (cm—?) Functional Group Description

3350 - 3450 N-H Secondary amine stretching
3000 - 3100 C-H Aromatic C-H stretching
2850 - 2970 C-H Aliphatic C-H stretching
1580 - 1620 c=C Aromatic ring stretching
1480 - 1520 c=C Aromatic ring stretching
1250 - 1350 C-N C-N stretching

690 - 900 CH Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for N-Isopropyl-M-toluidine

m/z Value Interpretation

149 [M]*, Molecular ion

134 [M - CHs]*, Loss of a methyl group

106 [M - CsH7]*, Loss of the isopropyl group
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of N-Isopropyl-M-toluidine in 0.6-
0.8 mL of a deuterated solvent (e.g., CDCI3) in a5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

'H NMR Acquisition:
o Spectrometer: 300 MHz or higher field NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Parameters: A spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds,
and an acquisition time of 3-4 seconds.

o Number of Scans: 16 to 64 scans, depending on the sample concentration.
13C NMR Acquisition:

o Spectrometer: 75 MHz or higher, corresponding to the *H frequency.

o Pulse Sequence: Proton-decoupled pulse sequence.

o Acquisition Parameters: A spectral width of 0-220 ppm, and a relaxation delay of 2-5
seconds.

o Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-
noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation: As N-Isopropyl-M-toluidine is a liquid, the spectrum can be obtained

neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
Alternatively, a diamond ATR (Attenuated Total Reflectance) accessory can be used by
placing a drop of the sample directly onto the crystal.
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o Data Acquisition:
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000 to 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty sample holder (KBr/NaCl plates or ATR
crystal) is recorded and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of N-Isopropyl-M-toluidine in a volatile
solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph
(GC-MS) or liquid chromatograph (LC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule.
e Mass Analysis:
o Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

o Scan Range: A mass-to-charge (m/z) range of 40-400 is typically sufficient to observe the
molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical sample like N-Isopropyl-M-toluidine.
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Workflow for Spectroscopic Analysis of a Chemical Sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-Isopropyl-M-toluidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159346#spectroscopic-data-for-n-isopropyl-m-
toluidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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